An In-depth Technical Guide to the Synthesis and Characterization of 5-(4-fluorophenyl)-4H-1,2,4-triazol-3-amine
An In-depth Technical Guide to the Synthesis and Characterization of 5-(4-fluorophenyl)-4H-1,2,4-triazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the synthesis, characterization, and potential biological significance of 5-(4-fluorophenyl)-4H-1,2,4-triazol-3-amine. The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents due to its unique chemical properties and diverse biological activities.[1][2] Compounds incorporating this moiety exhibit properties including antifungal, anticancer, antimicrobial, anticonvulsant, and anti-inflammatory effects.[1] The introduction of a fluorophenyl group can further enhance pharmacological properties such as metabolic stability and binding affinity. This guide details a reliable synthetic route, comprehensive characterization data, and explores a key biological mechanism associated with this class of compounds.
Synthesis
The synthesis of 5-substituted 3-amino-1,2,4-triazoles is most commonly achieved through the condensation and subsequent cyclization of a carboxylic acid derivative with aminoguanidine.[3][4] A modern and efficient approach utilizes microwave-assisted organic synthesis to drive the reaction between a carboxylic acid and aminoguanidine bicarbonate under acidic conditions.[3] This method is noted for its straightforward procedure and often results in high yields.[3]
The overall reaction scheme involves the initial formation of an acyl aminoguanidine intermediate from 4-fluorobenzoic acid and aminoguanidine, which then undergoes intramolecular cyclization with the elimination of water to form the desired 1,2,4-triazole ring.
Experimental Protocol
This protocol is adapted from established green chemistry methods for the synthesis of 5-substituted 3-amino-1,2,4-triazoles.[3]
Materials:
-
4-Fluorobenzoic acid
-
Aminoguanidine bicarbonate
-
Hydrochloric acid (HCl), concentrated
-
Isopropyl alcohol (as solvent, if necessary)
-
Deionized water
-
Sodium bicarbonate (for neutralization)
-
Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate (for drying)
Procedure:
-
Preparation of Aminoguanidine Hydrochloride: In a 50 mL round-bottom flask, suspend aminoguanidine bicarbonate (1.0 mmol, 136.1 mg) in deionized water (5 mL). Stir the suspension and cool in an ice bath. Slowly add concentrated HCl (1.2 mmol) dropwise. Stir the mixture for 1 hour as the bicarbonate decomposes (indicated by CO₂ evolution) to form a clear solution of aminoguanidine hydrochloride. The water can be removed under reduced pressure.
-
Reaction Mixture Assembly: To the flask containing the aminoguanidine hydrochloride, add 4-fluorobenzoic acid (1.2 mmol, 168.1 mg). If the acid is solid and mixing is poor, a minimal amount of a high-boiling solvent like isopropyl alcohol (2.0 mL) can be added.[3]
-
Microwave-Assisted Cyclization: Seal the reaction vessel and place it in a microwave reactor. Irradiate the mixture at 180°C for 3 hours.[3] Monitor the reaction progress using Thin Layer Chromatography (TLC) with an ethyl acetate/hexane mobile phase.
-
Work-up and Isolation: After cooling the reaction mixture to room temperature, dilute it with deionized water (20 mL). Neutralize the solution by slowly adding a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extraction: The aqueous layer is typically extracted with ethyl acetate (3 x 20 mL). The combined organic layers are then washed with brine (15 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
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Purification: The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford 5-(4-fluorophenyl)-4H-1,2,4-triazol-3-amine as a solid.
Characterization Data
The structural confirmation of the synthesized 5-(4-fluorophenyl)-4H-1,2,4-triazol-3-amine is achieved through various spectroscopic and physical methods. The following tables summarize the expected characterization data based on analyses of closely related 3-amino-5-aryl-1,2,4-triazole analogs.[5][6]
Table 1: Physical and Mass Spectrometry Data
| Property | Value |
|---|---|
| Molecular Formula | C₈H₇FN₄ |
| Molecular Weight | 178.17 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Not available; expected >150 °C |
| Mass Spec (ESI-MS) | m/z 179.07 [M+H]⁺ |
Table 2: ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~12.0 | br. s | 1H | NH (triazole ring) |
| ~7.95 | dd | 2H | Ar-H (ortho to F) |
| ~7.30 | t | 2H | Ar-H (meta to F) |
| ~5.80 | br. s | 2H | NH₂ |
Table 3: ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| ~164 (d, J ≈ 250 Hz) | C-F |
| ~157 | C-NH₂ (C3 of triazole) |
| ~153 | C-Ar (C5 of triazole) |
| ~129 (d, J ≈ 8 Hz) | Ar-CH (ortho to F) |
| ~126 (d, J ≈ 3 Hz) | Ar-C (ipso) |
| ~116 (d, J ≈ 22 Hz) | Ar-CH (meta to F) |
Table 4: FTIR Spectroscopic Data (KBr, cm⁻¹)
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 3450 - 3200 | N-H stretching (NH₂ and ring NH) |
| 3100 - 3000 | C-H stretching (aromatic) |
| ~1630 | C=N stretching (triazole ring) |
| ~1550 | N-H bending |
| ~1220 | C-F stretching |
Visualization of Workflow and Biological Action
Synthesis Workflow
The synthesis of 5-(4-fluorophenyl)-4H-1,2,4-triazol-3-amine from 4-fluorobenzoic acid and aminoguanidine is a two-stage process involving condensation followed by cyclization.
Caption: Synthetic workflow for 5-(4-fluorophenyl)-4H-1,2,4-triazol-3-amine.
Potential Signaling Pathway: Inhibition of Fungal Lanosterol 14α-Demethylase
Many 1,2,4-triazole derivatives are potent antifungal agents that function by inhibiting the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51).[7] This enzyme is critical for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[7] The N4 nitrogen of the triazole ring coordinates to the heme iron atom in the enzyme's active site, disrupting its catalytic activity.[7]
Caption: Mechanism of action for triazole antifungals via CYP51 inhibition.
References
- 1. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. elar.urfu.ru [elar.urfu.ru]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
